3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-Cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:
- An (E)-configured imine linkage connecting the pyrazole core to a 4-fluorophenyl aromatic group. The fluorine atom enhances electronegativity and influences intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Molecular formula: C₁₄H₁₄FN₄O; molecular weight: 284.29 g/mol.
Its synthesis likely follows established protocols for hydrazone formation, as seen in analogs characterized by X-ray crystallography (e.g., SHELX refinement techniques ).
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-11-5-1-9(2-6-11)8-16-19-14(20)13-7-12(17-18-13)10-3-4-10/h1-2,5-8,10H,3-4H2,(H,17,18)(H,19,20)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLRCOFSQGZKT-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a novel compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClFN4O |
| Molecular Weight | 306.72 g/mol |
| IUPAC Name | N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
| InChI Key | WFWZOWHFCSUXSY-REZTVBANSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of a substituted hydrazine with an aldehyde or ketone, often conducted in solvents like ethanol or methanol under reflux conditions. Various purification techniques, including recrystallization and chromatography, are employed to ensure product quality.
Biological Activity
3-Cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been studied for its diverse biological activities:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in treating diseases like cancer and metabolic disorders. Its interaction with molecular targets may involve binding to active or allosteric sites on enzymes .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further research in the development of new antibiotics .
The biological activity of 3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is primarily attributed to its interactions at the molecular level:
- Enzyme Interaction : The compound may inhibit enzyme activity by binding to active sites, thereby altering enzyme function and affecting metabolic pathways.
- Cellular Pathways : It may modulate cellular pathways involved in oxidative stress and inflammation, contributing to its pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to 3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide:
- A study published in Medicinal Chemistry reported that pyrazole derivatives with cyclopropyl groups demonstrated enhanced efficacy against cannabinoid receptors, indicating potential applications in treating metabolic syndrome .
- Another investigation focused on the structure-activity relationship (SAR) of pyrazole compounds, revealing that modifications at specific positions could significantly enhance biological activity against cancer cell lines .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s 3-position substituent significantly impacts physicochemical and biological properties:
Variations in the Arylidene Group
The arylidene moiety (attached via the imine bond) influences electronic and intermolecular interactions:
- 4-Fluorophenyl : Facilitates crystal packing via weak hydrogen bonds (C–H···F) and π-π stacking (centroid distances ~3.76 Å) .
- Hydroxy/ethoxy-substituted analogs : Improved solubility due to polar groups but may exhibit reduced membrane permeability .
Research Findings and Implications
- Crystallography : The (E)-configuration of the imine bond in related compounds is confirmed via single-crystal X-ray analysis using SHELXL . This geometry is critical for maintaining planar molecular conformations and intermolecular interactions.
- Structure-activity relationships: Electron-withdrawing groups (e.g., fluorine, nitro) on the arylidene moiety improve binding to biological targets or sensor materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
